molecular formula C12H8BrClFNO2 B2784916 Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate CAS No. 953803-84-4

Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate

Cat. No. B2784916
Key on ui cas rn: 953803-84-4
M. Wt: 332.55
InChI Key: KGXQUPKOFCIFDQ-UHFFFAOYSA-N
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Patent
US09428503B2

Procedure details

Thionyl chloride (150 mL, 2.08 mol) was added to a solution of ethyl 6-bromo-7-fluoro-4-oxo-1H-quinoline-3-carboxylate (25 g, 79.59 mmol) in DMF (50 mL) and the solution stirred at 80° C. for 4 h. The mixture was concentrated under vacuum and quenched by the addition of ice/water. The reaction mixture was extracted with DCM (8×100 mL), the organic extracts combined and the mixture adjusted to pH=7 by the addition of 1.5M ammonium hydrogen carbonate. The resulting mixture was washed with water (3×100 mL), the organics dried over Na2SO4 and concentrated in vacuo to afford the desired material (20 g, 76%) as a light yellow solid which was used without further purification. NMR Spectrum: 1H NMR (400 MHz, CDCl3) δ 1.49-1.42 (3H, m), 4.54-4.82 (2H, q), 7.86 (1H, d), 8.69 (1H, d), 9.23 (1H, s). Mass Spectrum: m/z (ES+)[M+H]+=334.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[Br:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][C:15]=1[F:16])[NH:12][CH:11]=[C:10]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[C:9]2=O>CN(C=O)C>[Br:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][C:15]=1[F:16])[N:12]=[CH:11][C:10]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[C:9]2[Cl:3]

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
25 g
Type
reactant
Smiles
BrC=1C=C2C(C(=CNC2=CC1F)C(=O)OCC)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the solution stirred at 80° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
quenched by the addition of ice/water
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with DCM (8×100 mL)
ADDITION
Type
ADDITION
Details
the mixture adjusted to pH=7 by the addition of 1.5M ammonium hydrogen carbonate
WASH
Type
WASH
Details
The resulting mixture was washed with water (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organics dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=C2C(=C(C=NC2=CC1F)C(=O)OCC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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